
6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, a thiophenyl group, an oxadiazole ring, and a pyridazinone ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridazinone rings, for example, are both heterocyclic structures that contain nitrogen atoms, which can participate in a variety of chemical reactions .
Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in reactions with nucleophiles due to the presence of the electron-deficient nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the ability to form hydrogen bonds could all influence its properties .
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
Compounds containing oxadiazole and pyridazinone moieties, similar to 6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, have been synthesized and analyzed for their antibacterial and antioxidant activities. These compounds showed moderate activity against various microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Some of these compounds also demonstrated antioxidant activity (Anusevičius et al., 2015).
Anti-Inflammatory Applications
Novel derivatives of oxadiazole and pyridazinone have been found to possess significant anti-inflammatory properties without causing acute gastrotoxicity. These compounds, when tested in the carrageenan-induced paw edema test in rats, demonstrated a reduction in paw edema, inflammatory mediators, and histopathological alterations in paw tissue. Importantly, these compounds did not alter liver, kidney, or gastric markers, indicating a favorable safety profile (Szandruk-Bender et al., 2021).
Synthesis of Heterocyclic Compounds
The compound under discussion is a key precursor in the synthesis of various heterocyclic compounds. These include thiazolidinones, thiazinones, and oxadiazoles, all of which have been synthesized and evaluated for their biological activities, particularly antibacterial and antifungal properties (Gadre et al., 2007).
Antimicrobial Activity
Related compounds, containing elements like oxadiazoles and pyridazinones, have shown antimicrobial activities against various bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Pharmacological Applications
Heterocyclic compounds including oxadiazole and pyrazole derivatives have been evaluated for various pharmacological actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. These studies provide insights into the diverse potential uses of such compounds in pharmacology (Faheem, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-6-4-12(5-7-13)14-8-9-17(23)22(20-14)11-16-19-18(21-25-16)15-3-2-10-26-15/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMDYQNIOSMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

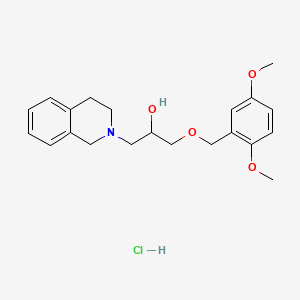
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
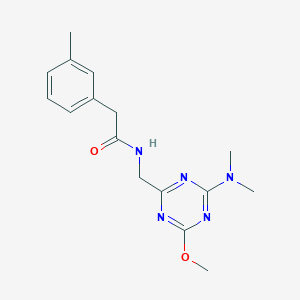
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)
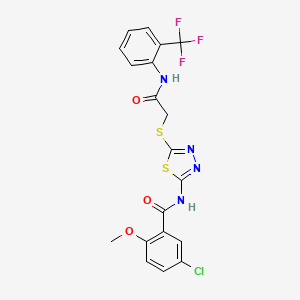
![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)

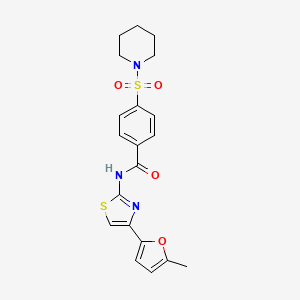
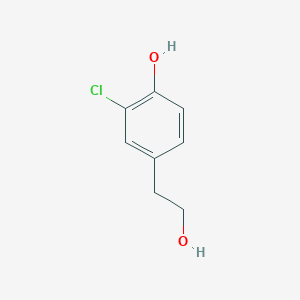
![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)